Disodium dl-malate hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dl-malate hydrate can be synthesized through the neutralization of dl-malic acid with sodium hydroxide. The reaction typically involves dissolving dl-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium dl-malate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to malate.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Metal malates depending on the substituting cation.
Scientific Research Applications
Disodium dl-malate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving metabolic pathways, particularly the citric acid cycle.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized as an acidity regulator and flavoring agent in the food industry
Mechanism of Action
The mechanism of action of disodium dl-malate hydrate involves its participation in metabolic pathways. It acts as an intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase. This conversion is crucial for the production of energy in cells .
Comparison with Similar Compounds
Similar Compounds
Disodium l-malate: Similar in structure but only contains the l-isomer of malate.
Disodium d-malate: Contains only the d-isomer of malate.
Sodium dl-malate: A similar compound but with only one sodium ion
Uniqueness
Disodium dl-malate hydrate is unique due to its balanced mixture of both d- and l-isomers, which can be advantageous in certain applications where the presence of both isomers is beneficial .
Properties
IUPAC Name |
disodium;2-hydroxybutanedioate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLALIGYBAKQQI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892499 | |
Record name | Disodium malate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-73-6, 207511-06-6 | |
Record name | Disodium malate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Malic acid disodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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